molecular formula C26H30N4OS B11269973 3-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine

3-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine

Cat. No.: B11269973
M. Wt: 446.6 g/mol
InChI Key: NOVNYYLQRCBEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with a thiophene group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzyl group and the thiophene ring. The final step involves the formation of the pyridazine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • **Reduction

Properties

Molecular Formula

C26H30N4OS

Molecular Weight

446.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C26H30N4OS/c31-26(30-14-10-21(11-15-30)19-20-5-2-1-3-6-20)22-12-16-29(17-13-22)25-9-8-23(27-28-25)24-7-4-18-32-24/h1-9,18,21-22H,10-17,19H2

InChI Key

NOVNYYLQRCBEHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.